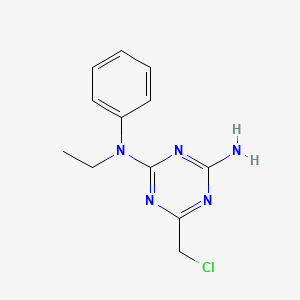
6-(chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine
Descripción general
Descripción
The compound “6-(chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine” belongs to the class of triazines, which are heterocyclic compounds with three nitrogen atoms in a six-membered ring. The presence of a chloromethyl group suggests that it could be used as a building block in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, chloromethylation is a common reaction in organic chemistry. It typically involves the reaction of an aromatic compound with formaldehyde and a source of chlorine, often in the presence of a Lewis acid catalyst .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the triazine ring, which is planar and aromatic. The presence of the chloromethyl, ethyl, and phenyl groups would add complexity to the structure .Chemical Reactions Analysis
The chloromethyl group in the compound could undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile . The presence of the triazine ring could also allow for various other reactions, depending on the specific conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloromethyl group could make it more reactive, while the ethyl and phenyl groups could affect its solubility and stability .Aplicaciones Científicas De Investigación
Antimicrobial Activity
6-(Chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant antibacterial and antifungal activities against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans, showcasing their potential in developing new antimicrobial agents (Kushwaha & Sharma, 2022).
Material Science
In material science, 6-(chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine derivatives have been incorporated into the synthesis of aromatic polyamides with phenyl-1,3,5-triazine moieties. These materials exhibit high thermal stability and solubility in organic solvents, making them promising candidates for high-performance polymer applications (Yu et al., 2012).
Environmental Science
In environmental science, the dissipation kinetics of soil-applied herbicides, including those related to 6-(chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine, have been studied to understand their behavior in various soil conditions. This research aids in assessing the environmental impact and management of such compounds (Baer & Calvet, 1999).
Anti-Plasmodial Activity
The compound has also been explored in the context of anti-plasmodial activity, with derivatives showing promising in vitro efficacy against drug-sensitive and resistant strains of P. falciparum. This highlights its potential in malaria treatment research (Lourens et al., 2016).
Bioremediation
In bioremediation, research has focused on microbial transformation of triazine compounds, including those related to 6-(chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine. Specific microbial isolates capable of dechlorinating and deaminating such compounds have been identified, contributing to strategies for environmental cleanup of triazine pollutants (Mulbry, 1994).
Direcciones Futuras
Propiedades
IUPAC Name |
6-(chloromethyl)-2-N-ethyl-2-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5/c1-2-18(9-6-4-3-5-7-9)12-16-10(8-13)15-11(14)17-12/h3-7H,2,8H2,1H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSOICXXARHMRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC(=NC(=N2)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Ethylsulfanyl)methyl]aniline](/img/structure/B1414687.png)

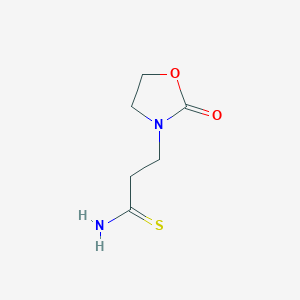
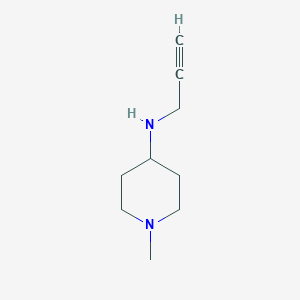
![2-[(3,5-Difluorophenyl)amino]nicotinic acid](/img/structure/B1414692.png)
![5-chloro-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1414693.png)
![1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone](/img/structure/B1414696.png)
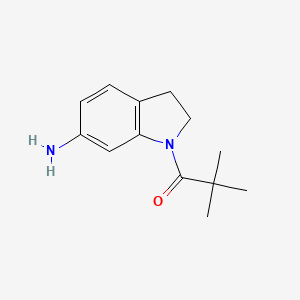
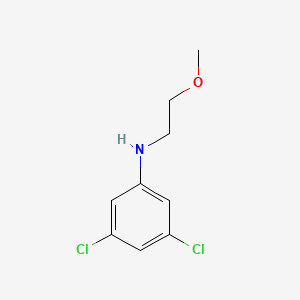


![3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline](/img/structure/B1414704.png)
![N-[(2,4-dimethylphenyl)methyl]cyclohexanamine](/img/structure/B1414706.png)
![Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-](/img/structure/B1414707.png)